Introduction: The Strategic Value of a Bifunctional Building Block
Introduction: The Strategic Value of a Bifunctional Building Block
An In-Depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene (CAS: 64984-08-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 1-Iodo-4-(methylsulfonyl)benzene has emerged as a particularly valuable building block, prized for its bifunctional nature. It elegantly combines a reactive iodinated aromatic ring—a prime substrate for transition-metal-catalyzed cross-coupling reactions—with a potent electron-withdrawing methylsulfonyl group. This sulfone moiety is a key pharmacophore found in numerous approved drugs, valued for its ability to act as a strong hydrogen bond acceptor, enhance metabolic stability, and modulate the physicochemical properties of a lead compound.
This guide provides a comprehensive technical overview of 1-Iodo-4-(methylsulfonyl)benzene, delving into its properties, synthesis, reactivity, and applications. The content is curated to provide not just procedural details, but also the underlying scientific rationale to empower researchers in its effective application.
Section 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. These parameters dictate appropriate storage, handling, and reaction conditions.
1.1. Identity and Nomenclature [1]
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CAS Number : 64984-08-3
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IUPAC Name : 1-iodo-4-(methylsulfonyl)benzene
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Molecular Formula : C₇H₇IO₂S
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SMILES : CS(=O)(=O)C1=CC=C(C=C1)I
1.2. Physicochemical Data The key physical and computed properties of 1-Iodo-4-(methylsulfonyl)benzene are summarized below. The solid-state nature and high melting point are typical for a rigid, polar aromatic compound of this molecular weight.
| Property | Value | Source |
| Molecular Weight | 282.10 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 116-118 °C | |
| Boiling Point | 365.7 ± 34.0 °C (at 760 mmHg) | |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly), DMSO | [2] |
| Purity | Typically ≥98% |
Section 2: Synthesis and Manufacturing
While commercially available, understanding the synthesis of 1-Iodo-4-(methylsulfonyl)benzene provides insight into potential impurities and cost drivers. The most common laboratory-scale synthesis involves a two-step sequence starting from 4-iodothioanisole.
2.1. Synthetic Workflow: Oxidation of Thioether The most direct synthetic route involves the oxidation of the corresponding thioether, 4-iodothioanisole. This approach is efficient because the thioether is readily prepared from 4-iodothiophenol, and the subsequent oxidation to the sulfone is typically high-yielding.
Caption: Synthetic workflow for 1-Iodo-4-(methylsulfonyl)benzene.
2.2. Detailed Experimental Protocol: Oxidation of 4-Iodothioanisole
Causality: This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for converting sulfides to sulfones. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of both the starting material and the oxidant. An excess of the oxidant is used to drive the reaction to completion, ensuring full conversion from the intermediate sulfoxide to the desired sulfone.
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Dissolution : Dissolve 4-iodothioanisole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
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Cooling : Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
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Addition of Oxidant : Add m-CPBA (approx. 2.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.
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Extraction : Extract the aqueous layer with DCM (2x).
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Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-Iodo-4-(methylsulfonyl)benzene.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 1-Iodo-4-(methylsulfonyl)benzene lies in the reactivity of the carbon-iodine bond, which is activated by the electron-withdrawing sulfonyl group. This makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
3.1. Suzuki-Miyaura Coupling: Forging C-C Bonds The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[3][4] 1-Iodo-4-(methylsulfonyl)benzene is an ideal coupling partner due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst.[3][5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Causality: This protocol uses a common catalyst system, Pd(PPh₃)₄, and a carbonate base. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] A solvent mixture like Dioxane/Water provides a medium where both the organic and inorganic reagents have sufficient solubility.
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Inert Atmosphere : To a reaction vessel, add 1-Iodo-4-(methylsulfonyl)benzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq). Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition : Add a degassed solvent mixture of Dioxane and Water (e.g., 4:1 ratio).
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Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
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Heating : Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
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Monitoring : Monitor the reaction by TLC or LC-MS.
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Workup : After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
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Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to yield the biaryl product.
3.2. Buchwald-Hartwig Amination: Constructing C-N Bonds The synthesis of arylamines is fundamental in drug discovery, and the Buchwald-Hartwig amination provides a powerful method for their construction.[7][8] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[7][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with Morpholine
Causality: This reaction requires a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) to deprotonate the amine or the palladium-amine complex without competing as a nucleophile. Bulky phosphine ligands (e.g., XPhos, SPhos) are often used to promote the reductive elimination step and stabilize the catalytic species. Toluene is a common solvent due to its high boiling point and ability to dissolve the various components.
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Inert Atmosphere : Add 1-Iodo-4-(methylsulfonyl)benzene (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04-0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried reaction vessel.
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Reagent Addition : Evacuate and backfill the vessel with an inert gas. Add anhydrous, degassed toluene, followed by the amine (e.g., morpholine, 1.2 eq).
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Heating : Seal the vessel and heat the mixture to 90-110 °C for 4-24 hours.
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Monitoring : Monitor the reaction progress by LC-MS.
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Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
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Extraction : Wash the filtrate with water and brine.
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Purification : Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the desired N-aryl product.
Section 4: Applications in Drug Discovery and Development
The 4-(methylsulfonyl)phenyl motif is a privileged structure in medicinal chemistry. Its incorporation can significantly improve a compound's pharmacological profile.
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Metabolic Stability : The sulfone group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
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Solubility and Polarity : As a potent hydrogen bond acceptor, the sulfone group can improve aqueous solubility and interaction with polar residues in a protein binding pocket.
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Target Engagement : The rigid, planar nature of the benzene ring combined with the polar sulfone provides a well-defined vector for exploring structure-activity relationships (SAR).
The inhibition of oxidative phosphorylation (OXPHOS) has been identified as a promising strategy for treating certain cancers that rely on aerobic metabolism.[10] Small molecules containing sulfonamide and sulfone groups have been investigated as inhibitors of this pathway.[10] 1-Iodo-4-(methylsulfonyl)benzene serves as a key starting material for the synthesis of such compounds, allowing for the systematic exploration of SAR by building off the iodinated position.
Section 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is critical for laboratory safety.
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Hazard Identification : Causes skin irritation and serious eye irritation. May be harmful if swallowed or inhaled.[11]
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Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[11][12]
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Handling : Avoid breathing dust.[12] Wash hands thoroughly after handling.[11] Take precautionary measures against static discharge.[13]
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Storage : Store in a tightly closed container in a cool, dry place. The material should be protected from light.
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
1-Iodo-4-(methylsulfonyl)benzene is more than just a simple aryl iodide. It is a strategically designed building block that provides a reliable and efficient entry point into the synthesis of complex molecules bearing the important 4-(methylsulfonyl)phenyl moiety. Its robust performance in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for researchers in drug discovery, enabling the rapid generation of compound libraries for lead optimization and the scalable synthesis of advanced intermediates.
References
-
1-Iodo-4-(methylsulfonyl)benzene | C7H7IO2S | CID 4668942 - PubChem. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. [Link]
Sources
- 1. 1-Iodo-4-(methylsulfonyl)benzene | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theclinivex.com [theclinivex.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. cpchem.com [cpchem.com]
